molecular formula C10H11N3O3 B13542528 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13542528
M. Wt: 221.21 g/mol
InChI Key: BREQKWQHCADCIW-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound that features both pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring followed by the formation of the isoxazole ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, and reaction conditions such as temperature, solvent, and time are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent control of reaction conditions to ensure consistency and purity of the final product. The process might also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: This compound shares the pyrazole ring but differs in the rest of the structure.

    1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: Another related compound with a pyrazole ring and different functional groups.

Uniqueness

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The compound has the molecular formula C11H13N3O3C_{11}H_{13}N_{3}O_{3} and a molecular weight of approximately 235.24 g/mol. Its structure features a pyrazole ring substituted at the 4-position with a 1,5-dimethyl group and an isoxazole ring at the 5-position containing a carboxylic acid functional group. This unique arrangement may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell membrane integrity .

Anticancer Effects

The compound has also been studied for its anticancer properties . In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis and modulation of signaling pathways associated with cancer progression. The presence of both pyrazole and isoxazole moieties is believed to contribute to this activity by enhancing binding affinity to cancer-related targets .

Immunosuppressive Properties

In addition to antimicrobial and anticancer activities, this compound has shown immunosuppressive effects . Studies have indicated that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting potential applications in managing autoimmune diseases or transplant rejection .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Anticancer Activity : A study evaluated several derivatives of isoxazole and their effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types, warranting further investigation into their mechanisms of action .
  • Immunomodulatory Effects : Another research project investigated the immunosuppressive properties of isoxazole derivatives in vitro. The findings revealed that some compounds could effectively modulate immune responses by affecting cytokine production and PBMC proliferation .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acidC₁₁H₁₃N₃O₃Substituted ethyl groupAntimicrobial
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylateC₉H₁₁N₃O₂Ester instead of carboxylic acidVaries
4-MethylisoxazoleC₅H₆N₂OSimpler structureLimited activity
1-Ethylpyrazole-3-carboxylic AcidC₇H₈N₂O₂Different substitution patternVaries

This comparative analysis highlights the unique structural features of this compound that may contribute to its diverse biological activities.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5-7(4-11-13(5)3)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15)

InChI Key

BREQKWQHCADCIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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